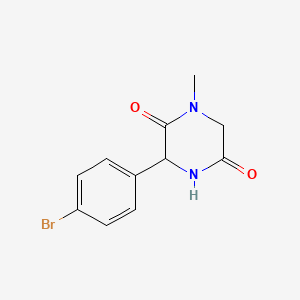

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPARUSLBIKLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets in a similar manner, leading to a variety of biological activities.

Biochemical Pathways

Indole derivatives, which share structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione could potentially affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a bromophenyl group have been shown to interact with enzymes such as acetylcholinesterase.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including any enzymes or cofactors they interact with, and any effects on metabolic flux or metabolite levels.

Biological Activity

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group and two carbonyl groups at positions 2 and 5, classifying it as a diketopiperazine. Its molecular formula is .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has demonstrated anticancer activity in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, thereby enhancing cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and BuChE, which are crucial for neurotransmitter regulation.

- Receptor Modulation : The bromophenyl group enhances binding affinity to various receptors involved in cellular signaling pathways.

- Induction of Apoptosis : Through activation of pro-apoptotic signals and inhibition of anti-apoptotic pathways, the compound can trigger cell death in cancerous cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Properties : A study involving various piperazine derivatives demonstrated that this compound exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as a lead compound in cancer therapy .

- Neuroprotective Study : Another investigation focused on the compound's ability to cross the blood-brain barrier and its effects on cognitive function in animal models. Results indicated significant improvements in memory retention and cognitive performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, synthesis methods, and biological activities of 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione and analogous compounds:

Key Findings:

Bromine Substitution: Brominated derivatives (e.g., 7a and this compound) exhibit superior cytotoxicity compared to non-brominated analogues. This is attributed to bromine’s electron-withdrawing effects, enhancing cellular uptake or interaction with hydrophobic enzyme pockets .

Rigidity vs. Flexibility : Tadalafil-derived brominated compounds (e.g., 7a) show reduced PDE5 inhibition due to increased flexibility, highlighting the importance of structural rigidity for enzyme targeting .

Substituent Diversity :

- Chlorobenzylidene groups (e.g., 3,6-bis-chlorobenzylidene) enhance cytotoxicity across multiple cancer lines via π-π stacking and halogen bonding .

- Methoxy and indolyl groups (e.g., compound 5i) improve synthetic yields (72%) and may modulate serotonin receptor affinity .

Contradictions and Limitations:

Preparation Methods

The synthesis of 3-(4-bromophenyl)-1-methylpiperazine-2,5-dione involves challenges such as regioselective bromination, formation of the piperazine-2,5-dione ring, and introduction of the methyl group on nitrogen. The preparation typically requires multi-step synthesis starting from brominated anilines or piperidine derivatives.

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

- Synthesis of 1-(4-bromophenyl)piperazine or related intermediates.

- Formation of the piperazine-2,5-dione ring via cyclization or condensation reactions.

- N-Methylation of the piperazine ring nitrogen.

Each step can be optimized for yield, purity, and scalability.

Stepwise Preparation Details

Preparation of 1-(4-bromophenyl)piperazine Intermediate

- According to a patented method for related compounds such as 1-(4-bromophenyl)piperidine, bromobenzene and piperidine are reacted in the presence of an alkali base (e.g., potassium tert-butoxide or sodium tert-amylate) and sulfolane solvent at elevated temperatures (150–180 °C) to form N-phenylpiperidine derivatives.

- Subsequent bromination using brominating agents like N-bromosuccinimide in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15–40 °C) selectively introduces the bromine at the para position on the phenyl ring.

- Purification is achieved via vacuum distillation or recrystallization (e.g., dichloromethane:n-heptane 1:4) to yield 1-(4-bromophenyl)piperidine with high purity and yield.

This method can be adapted for piperazine analogs by substituting piperidine with piperazine, enabling the synthesis of 1-(4-bromophenyl)piperazine.

Formation of Piperazine-2,5-dione Ring

- The piperazine-2,5-dione ring is typically formed by cyclization of appropriate piperazine derivatives with dicarbonyl compounds or via condensation with phthalic anhydride analogs.

- Literature on isoindoline-1,3-dione derivatives (structurally related cyclic imides) shows that condensation reactions with anhydrides under controlled conditions yield cyclic dione structures with aryl substitutions.

- For this compound, the piperazine ring bearing the 4-bromophenyl substituent is cyclized to form the 2,5-dione moiety, often using dehydrating agents or under reflux in suitable solvents.

N-Methylation of Piperazine Nitrogen

- The methyl group at the 1-position of the piperazine ring is introduced via N-methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Careful control of reaction conditions (temperature, solvent, base) is required to avoid over-alkylation or side reactions.

Representative Reaction Conditions and Data Table

Research Findings and Optimization Notes

- The use of sulfolane as a high-boiling polar aprotic solvent facilitates the nucleophilic aromatic substitution in step 1, improving conversion rates.

- Bromination with N-bromosuccinimide is preferred for regioselectivity and mild conditions; alternative brominating agents like dibromohydantoin can also be used.

- Addition of catalytic amounts of tetra-n-butylammonium tetraphenylborate enhances bromination efficiency and selectivity.

- Cyclization to form the piperazine-2,5-dione ring requires optimization of temperature and solvent to maximize yield and avoid polymerization or side reactions.

- N-methylation must be carefully controlled to prevent di- or tri-alkylation; stoichiometric control and reaction monitoring via TLC or NMR are recommended.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and ring formation. For related bromophenyl isoindoline-dione derivatives, characteristic chemical shifts for aromatic protons and carbonyl carbons are observed (e.g., δ 7.1–8.2 ppm for Ar–CH, δ 168–176 ppm for C=O).

- Mass Spectrometry: Molecular ion peaks consistent with bromine isotopes (M and M+2 peaks) confirm bromination.

- IR Spectroscopy: Characteristic amide carbonyl stretches around 1740 cm⁻¹ and C–Br stretches near 650 cm⁻¹ validate structure.

Summary Table of Key Preparation Parameters

Q & A

Q. How can crystallographic data enhance the design of bioactive analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.